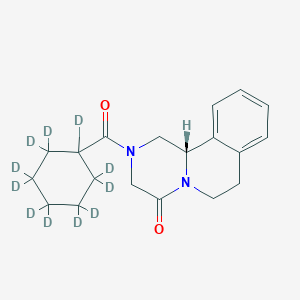
(S)-Praziquantel-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Praziquantel-d11 is a deuterated form of (S)-Praziquantel, a widely used anthelmintic drug. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Praziquantel.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Praziquantel-d11 involves the incorporation of deuterium atoms into the Praziquantel molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Praziquantel-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Forms: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
(S)-Praziquantel-d11 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Praziquantel.
Metabolic Stability: Investigating the metabolic stability and degradation pathways of Praziquantel.
Drug Development: Assisting in the development of new anthelmintic drugs by providing insights into the drug’s mechanism of action.
Biological Studies: Exploring the biological effects of Praziquantel on various parasites and organisms.
Mecanismo De Acción
The mechanism of action of (S)-Praziquantel-d11 involves its interaction with the parasite’s cellular membranes, leading to increased permeability and subsequent paralysis and death of the parasite. The molecular targets include:
Calcium Channels: The compound disrupts calcium ion homeostasis, leading to muscle contraction and paralysis.
Membrane Integrity: It affects the integrity of the parasite’s cellular membranes, causing leakage of cellular contents.
Comparación Con Compuestos Similares
Similar Compounds
Praziquantel: The non-deuterated form of (S)-Praziquantel-d11.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide a valuable tool for studying the pharmacokinetics and pharmacodynamics of Praziquantel. This makes it a crucial compound in drug development and research.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
(11bS)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1/i1D2,2D2,3D2,7D2,8D2,15D |
Clave InChI |
FSVJFNAIGNNGKK-NZPSFNRESA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)
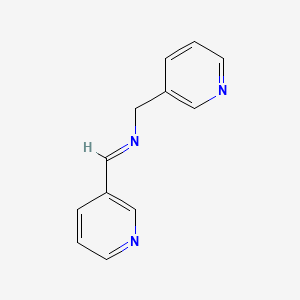
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)

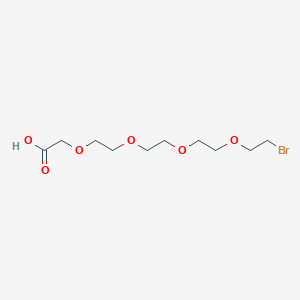
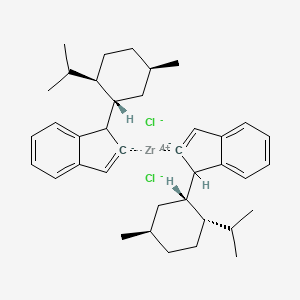
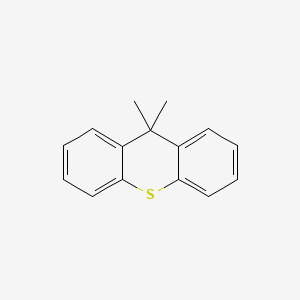



![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
